(Trp63,Trp64)-C3a (63-77)
Description
Properties
Molecular Formula |
C86H134N26O18 |
|---|---|
Molecular Weight |
1820.1 g/mol |
IUPAC Name |
2-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C86H134N26O18/c1-47(2)37-65(75(120)99-45-71(116)104-66(38-48(3)4)81(126)102-49(5)72(117)108-64(84(129)130)27-18-36-96-86(93)94)110-79(124)62(25-13-16-34-89)107-83(128)69(46-113)112-73(118)50(6)101-77(122)63(26-17-35-95-85(91)92)106-82(127)67(39-51-28-30-54(114)31-29-51)111-80(125)61(24-12-15-33-88)105-78(123)60(23-11-14-32-87)103-70(115)44-100-76(121)68(41-53-43-98-59-22-10-8-20-56(53)59)109-74(119)57(90)40-52-42-97-58-21-9-7-19-55(52)58/h7-10,19-22,28-31,42-43,47-50,57,60-69,97-98,113-114H,11-18,23-27,32-41,44-46,87-90H2,1-6H3,(H,99,120)(H,100,121)(H,101,122)(H,102,126)(H,103,115)(H,104,116)(H,105,123)(H,106,127)(H,107,128)(H,108,117)(H,109,119)(H,110,124)(H,111,125)(H,112,118)(H,129,130)(H4,91,92,95)(H4,93,94,96) |
InChI Key |
WZZZEVMVZFWLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
Design and Synthesis of Modified C3a Peptide Analogs
Rationale for Developing C3a Receptor Agonist Peptides
The development of synthetic C3a receptor agonist peptides is driven by the multifaceted role of C3a in both health and disease. C3a is a potent mediator of inflammation, capable of inducing smooth muscle contraction, increasing vascular permeability, and acting as a chemoattractant for mast cells and eosinophils. saromics.comresearchgate.net Dysregulation of the complement system and elevated levels of C3a have been implicated in a variety of inflammatory conditions. saromics.com Therefore, potent and selective C3aR agonists are invaluable tools for dissecting the complex signaling pathways initiated by C3a binding. These synthetic peptides allow researchers to study receptor activation, internalization, and downstream signaling in a controlled manner, which is crucial for understanding the receptor's function in different cellular contexts. nih.gov
Furthermore, there is growing evidence suggesting that C3aR activation may have protective roles in certain pathological conditions, such as in acute intestinal injury. wikipedia.org This has spurred interest in developing stable and potent C3aR agonists as potential therapeutic agents. By mimicking the action of the native C3a, these synthetic peptides can be used to explore the therapeutic potential of modulating C3aR activity in various diseases. saromics.comwikipedia.org
Chemical Synthesis Methodologies for C3a Fragments
The creation of C3a analogs like (Trp63,Trp64)-C3a (63-77) relies on sophisticated peptide synthesis techniques capable of producing high-purity peptides with specific modifications.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides of moderate length. springernature.comluxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. luxembourg-bio.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. luxembourg-bio.com
Two primary chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the N-terminus of the amino acids. peptide.com The Fmoc/tBu strategy is widely used and involves the use of the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. luxembourg-bio.com A typical SPPS cycle using Fmoc chemistry involves:
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a mild base, typically piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org
Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated using a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to facilitate the formation of a peptide bond with the newly freed N-terminus of the resin-bound peptide. rsc.org
Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins. luxembourg-bio.com
This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). luxembourg-bio.com
Fragment Ligation Approaches for C3a Analogs
While SPPS is highly effective for peptides up to around 50-70 amino acids, the synthesis of longer peptides, like the full-length 77-residue C3a, can be challenging due to cumulative inefficiencies and aggregation issues. google.com To overcome these limitations, fragment ligation approaches are employed. These methods involve the synthesis of smaller, unprotected peptide segments, which are then chemically joined together. ethz.ch
Native Chemical Ligation (NCL) is the most prominent of these techniques. wikipedia.orgbiosyntan.de NCL involves the reaction between two unprotected peptide fragments in an aqueous solution at neutral pH. nih.gov One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. The reaction proceeds in two steps:
Transthioesterification: A chemoselective reaction where the thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other, forming a new thioester-linked intermediate. wikipedia.org
S-N Acyl Shift: This intermediate undergoes a rapid, spontaneous, and intramolecular rearrangement where the nitrogen of the cysteine attacks the thioester carbonyl, resulting in the formation of a native peptide bond at the ligation site. wikipedia.org
This method has been successfully used to synthesize full-length human C3a, demonstrating its power in constructing large and complex proteins. molvis.org
Strategic Amino Acid Modifications for Enhanced Potency
Structure-activity relationship (SAR) studies have been instrumental in designing C3a analogs with improved potency and stability. These studies have highlighted the critical roles of specific residues and chemical modifications.
Significance of C-Terminal Residues in C3a Activity
The biological activity of C3a is heavily dependent on its C-terminal region. researchgate.net Early studies demonstrated that the C-terminal pentapeptide, Leu-Gly-Leu-Ala-Arg (LGLAR), is the core functional site of the molecule. The terminal arginine residue (Arg77) is absolutely essential for activity; its removal by carboxypeptidases results in a form known as C3a-desArg, which is largely inactive at the C3aR. researchgate.net Synthetic peptides corresponding to the C-terminus of C3a can mimic its biological effects, although with lower potency than the full-length protein. researchgate.net The tripeptide Leu-Ala-Arg (LAR) is considered the minimal sequence required for activity, though it is very weak on its own. uq.edu.au The residues Leu75 and Ala76 also contribute significantly to the peptide's ability to bind to and activate the C3a receptor. researchgate.net
| Peptide | Sequence | Relative Activity (% of C3a) | Assay |
|---|---|---|---|
| C3a(70-77) | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | ~1-2% | Guinea Pig Ileum Contraction |
| C3a(65-77) | Asn-Tyr-Ile-Thr-Glu-Leu-Arg-Arg-Gln-His-Ala-Arg-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | ~1-2% | Guinea Pig Ileum Contraction |
| C3a(70-77)-Gly | Ala-Ser-His-Leu-Gly-Leu-Ala-Gly | ~0.01-0.02% | Guinea Pig Ileum Contraction |
Role of Hydrophobic Residues in C3a Peptide-Receptor Interactions
While the C-terminus provides the primary effector function, modifications at the N-terminus of C3a-derived peptides can dramatically enhance their potency. A key strategy has been the introduction of hydrophobic groups. uq.edu.au It is hypothesized that these hydrophobic moieties interact with a secondary binding site on the C3a receptor or the cell membrane, thereby increasing the local concentration of the peptide and facilitating a more effective interaction between the C-terminal active site and the receptor. uq.edu.aulu.se
The addition of non-natural hydrophobic groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, to the N-terminus of C3a analogs was shown to markedly increase their biological activity. uq.edu.au This led to the design of "superagonist" peptides where natural hydrophobic amino acids, like tryptophan (Trp), were incorporated. The peptide (Trp63,Trp64)-C3a (63-77) is a prime example of this strategy. By replacing the native residues at positions 63 and 64 with two tryptophan residues, a highly potent C3a analog was created. caltagmedsystems.co.ukmedchemexpress.com This 15-residue peptide is significantly more potent than the native C3a in various functional assays. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com
| Cell Line | Assay | EC50 (nM) |
|---|---|---|
| Human Neutrophils | Ca²⁺ Stimulation | 9.5 |
| RBL-2H3 cells expressing hC3aR | Ca²⁺ Stimulation | 2.0 |
| RBL-2H3 cells expressing mC3aR | Ca²⁺ Stimulation | 0.8 |
Data sourced from multiple suppliers referencing the same primary literature. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.comchemicalbook.com
The design of such superpotent analogs demonstrates that a linear array of amino acids, when strategically modified with hydrophobic residues, can effectively substitute for the conformation-dependent binding sites of a larger bioactive protein, leading to enhanced biological activity.
Specific Modification: Introduction of Tryptophan at Positions 63 and 64 of C3a (63-77)
In the quest to design synthetic analogs of the C3a anaphylatoxin with enhanced biological potency, researchers have conducted extensive structure-activity relationship studies. A key region of focus has been the C-terminal portion of C3a, particularly the segment corresponding to amino acid residues 63-77, which contains the molecule's essential functional site. nih.gov A significant breakthrough in developing "superagonist" analogs was achieved through the specific introduction of two tryptophan (Trp) residues at the N-terminal end of a 15-residue C3a analog, corresponding to positions 63 and 64. nih.gov
This modification resulted in the synthetic peptide with the sequence Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg, commonly referred to as (Trp63,Trp64)-C3a (63-77). nih.govqyaobio.com This particular design emerged from a systematic approach to optimize peptide length, composition, and the hydrophobicity of the N-terminal unit. nih.gov The rationale behind this design posits that the C3a receptor possesses both a primary and a secondary binding site. The C-terminal pentapeptide, LGLAR, is crucial for interacting with the primary effector site. nih.govuq.edu.au The addition of the hydrophobic di-tryptophan (W-W) unit at the N-terminus was hypothesized to interact specifically with a secondary hydrophobic binding site on the receptor. nih.gov This cooperative interaction between the two sites is believed to be the reason for the exceptionally high potency of the analog. nih.gov
The design proved to be highly effective, as (Trp63,Trp64)-C3a (63-77) exhibited significantly greater biological activity than the natural C3a molecule, with reports indicating it is 12 to 15 times more potent. nih.gov Experimental data from various functional assays have substantiated its high efficacy. For instance, the peptide demonstrated potent calcium (Ca²⁺) stimulating activity in different cell types, a key indicator of C3a receptor activation. medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com
| Cell Type | Assay | EC₅₀ (nM) | Reference |
|---|---|---|---|
| Human Neutrophils | Ca²⁺ Stimulation | 9.5 | medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com |
| RBL-2H3 cells expressing hC3aR | Ca²⁺ Stimulation | 2.0 | medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com |
| RBL-2H3 cells expressing mC3aR | Ca²⁺ Stimulation | 0.8 | medchemexpress.comcaltagmedsystems.co.ukmedchemexpress.com |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. hC3aR refers to the human C3a receptor, and mC3aR refers to the murine C3a receptor.
The synthesis of (Trp63,Trp64)-C3a (63-77) and similar peptide analogs is typically achieved through established methods like solid-phase peptide synthesis. pnas.orgaai.org This technique allows for the sequential addition of amino acids to build the desired peptide chain on a solid support. springernature.com
Impact of N-Terminal Acylation on C3a Analog Potency
The potency of synthetic C3a peptide analogs can be significantly influenced by chemical modifications, particularly at the N-terminus. Research has shown that the attachment of hydrophobic groups via N-terminal acylation can markedly enhance the biological activity of these peptides. nih.gov For instance, the introduction of a fluorenylmethyloxycarbonyl (Fmoc) group to C3a analogs was observed to boost their potency. nih.gov
This enhancement is thought to be related to improving the hydrophobic interactions with the C3a receptor. nih.gov In line with these findings, N-terminal acetylation is a common modification employed during the synthesis of peptide analogs for experimental validation. nih.gov This strategy is not unique to C3a analogs; N-terminal acetylation is a widely used method in peptide chemistry to increase the biological activity and stability of various therapeutic peptides. escholarship.orggoogle.com For example, in studies involving de novo designed C3a receptor agonists, peptides were routinely synthesized with acetylated N-termini to assess their activity. nih.gov The comparison between an acetylated peptide and its non-acetylated counterpart (S4 vs. S4-noAC) in one such study underscores the importance of this modification in evaluating the full potential of a designed analog. nih.gov
Pharmacology and Receptor Interactions of Trp63,trp64 C3a 63 77
Characterization of (Trp63,Trp64)-C3a (63-77) as a Superagonist Analog
(Trp63,Trp64)-C3a (63-77) is classified as a "superagonist" due to its enhanced biological activity compared to the native C3a peptide. cymitquimica.com This heightened potency makes it a valuable tool in studying the physiological and pathological roles of the C3a/C3aR signaling axis.
Comparative Agonist Activity with Native C3a and Other C3a Analogs
The agonist activity of (Trp63,Trp64)-C3a (63-77) has been demonstrated through various in vitro assays, including calcium mobilization and enzyme release assays. medchemexpress.comnih.gov Studies have shown that this synthetic peptide can effectively induce cellular responses mediated by C3aR.
One key measure of agonist activity is the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. In studies using rat basophilic leukemia (RBL-2H3) cells transfected with either human C3aR (hC3aR) or mouse C3aR (mC3aR), (Trp63,Trp64)-C3a (63-77) demonstrated potent calcium stimulating efficacy with EC50 values of 2.0 nM and 0.8 nM, respectively. medchemexpress.commedchemexpress.com In human neutrophils, the EC50 for the same response was 9.5 nM. medchemexpress.commedchemexpress.com
For comparison, another C3a analog, C3a (70-77), which is an octapeptide corresponding to the C-terminus of C3a, exhibits only 1 to 2% of the biological activities of the full-length C3a. medchemexpress.com This highlights the significantly enhanced potency of the (Trp63,Trp64)-C3a (63-77) analog.
| Compound | Cell Type | Assay | EC50 (nM) |
|---|---|---|---|
| (Trp63,Trp64)-C3a (63-77) | Human Neutrophils | Ca2+ Stimulation | 9.5 |
| (Trp63,Trp64)-C3a (63-77) | RBL-2H3 cells (hC3aR) | Ca2+ Stimulation | 2.0 |
| (Trp63,Trp64)-C3a (63-77) | RBL-2H3 cells (mC3aR) | Ca2+ Stimulation | 0.8 |
Mechanistic Insights into Potency Enhancement by (Trp63,Trp64) Modification
The increased potency of (Trp63,Trp64)-C3a (63-77) is attributed to the substitution of the native amino acids at positions 63 and 64 with tryptophan residues. The C-terminal region of C3a is crucial for its interaction with the C3a receptor. The introduction of the bulky, aromatic tryptophan residues at these positions is thought to enhance the binding affinity and/or efficacy of the peptide at the receptor, leading to a more robust activation of downstream signaling pathways. This "superagonist" activity suggests that the modified peptide may stabilize an active conformation of the receptor more effectively than the endogenous ligand.
C3a Receptor (C3aR) Binding Affinity and Selectivity of (Trp63,Trp64)-C3a (63-77)
The interaction of (Trp63,Trp64)-C3a (63-77) with the C3a receptor is characterized by high affinity and specificity, which are critical determinants of its potent biological activity.
Quantitative Analysis of Receptor Binding through Competitive Radioligand Assays
Competitive radioligand binding assays are a standard method to determine the affinity of a ligand for its receptor. nih.gov In these assays, an unlabeled ligand, such as (Trp63,Trp64)-C3a (63-77), competes with a radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. This can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the ligand for the receptor.
Specificity of Binding against C3aR versus Other Complement Receptors
The selectivity of a ligand for its target receptor over other related receptors is a crucial aspect of its pharmacological profile. (Trp63,Trp64)-C3a (63-77) is designed as a specific agonist for the C3a receptor. anaspec.comeurogentec.com In vitro studies have demonstrated that both native C3a and this synthetic analog selectively bind to C3aRs. anaspec.com
The complement system includes other receptors for anaphylatoxins, such as the C5a receptor (C5aR1). nih.gov The distinct structural features of C3aR and C5aR1 ensure that their respective ligands, C3a and C5a, bind with high specificity. nih.gov While direct competitive binding studies of (Trp63,Trp64)-C3a (63-77) against other complement receptors are not detailed in the provided results, the established specificity of the C3a-C3aR interaction suggests that this analog would also exhibit high selectivity for C3aR. For example, the C3aR ligand SB 290157 did not show significant activation or inhibition of the human C5aR1. researchgate.net
Molecular Mechanisms of C3aR Activation by (Trp63,Trp64)-C3a (63-77)
The activation of the C3a receptor by (Trp63,Trp64)-C3a (63-77) involves a series of conformational changes in the receptor protein, leading to the initiation of intracellular signaling cascades. nih.gov C3aR is a G protein-coupled receptor (GPCR), and its activation is primarily mediated through G proteins. frontiersin.org
Upon binding of an agonist like (Trp63,Trp64)-C3a (63-77), C3aR undergoes a conformational shift that allows it to couple with and activate intracellular G proteins. nih.gov The primary signaling pathway for C3aR in immune cells involves the pertussis toxin-sensitive Gαi protein. frontiersin.org Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). nih.gov
Another significant downstream effect of C3aR activation is the mobilization of intracellular calcium (Ca2+). frontiersin.orgmedchemexpress.comnih.govmedchemexpress.com This is a common signaling event for many GPCRs and is crucial for various cellular responses, including degranulation and chemotaxis. nih.govgenecards.org Studies have shown that (Trp63,Trp64)-C3a (63-77) is a potent inducer of Ca2+ flux in various cell types expressing C3aR. medchemexpress.commedchemexpress.com
Recent structural studies of C3aR in complex with different agonists have provided insights into the molecular basis of receptor activation. nih.govnih.gov These studies reveal how the binding of a ligand to the extracellular domain of the receptor induces conformational changes that are transmitted to the intracellular domains, leading to G protein engagement and signal transduction. The superagonist activity of (Trp63,Trp64)-C3a (63-77) likely stems from its ability to induce and stabilize a highly active conformation of the C3aR, leading to a more efficient and sustained signaling response compared to the native ligand.
G Protein-Coupled Receptor (GPCR) Signaling Pathways Engaged
(Trp63,Trp64)-C3a (63-77) exerts its effects by binding to and activating the C3a receptor, a classical G protein-coupled receptor (GPCR). plos.orgbiorxiv.org Upon agonist binding, C3aR undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins.
Research has demonstrated that C3aR couples to multiple G protein subtypes, primarily the pertussis toxin (PTX)-sensitive Gαi/o family and the PTX-insensitive Gα12/13 family. frontiersin.org The engagement of Gαi/o proteins by the activated receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net In parallel, the activation of Gα12/13 initiates signaling cascades that influence cytoskeletal rearrangements. frontiersin.org
Furthermore, the signaling profile of C3aR can be influenced by β-arrestins. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited. plos.orgplos.org This recruitment can lead to receptor desensitization and internalization, thereby terminating G protein-mediated signaling. plos.org However, β-arrestins can also act as signal transducers themselves, initiating distinct downstream cellular responses, a phenomenon known as biased agonism. biorxiv.org Studies comparing different C3aR ligands have shown that they can preferentially activate G protein-dependent pathways versus β-arrestin-mediated pathways, highlighting the complexity of C3aR signaling.
Induction of Intracellular Calcium Mobilization
A hallmark of C3aR activation by agonists like (Trp63,Trp64)-C3a (63-77) is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i). nih.govmedchemexpress.com This response is a direct consequence of the GPCR signaling cascade, primarily through the activation of phospholipase C (PLC). nih.govresearchgate.net Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
The potency of (Trp63,Trp64)-C3a (63-77) in eliciting this response has been quantified in various cell systems. These studies underscore its efficacy as a C3aR agonist and provide a robust method for assessing receptor function in experimental settings, such as in cells expressing mutated forms of the receptor. nih.gov
| Cell Type | Receptor Expressed | EC₅₀ (nM) |
| Human Neutrophils | Endogenous hC3aR | 9.5 |
| RBL-2H3 cells | Transfected hC3aR | 2.0 |
| RBL-2H3 cells | Transfected mC3aR | 0.8 |
| This table presents the half-maximal effective concentration (EC₅₀) values for (Trp63,Trp64)-C3a (63-77)-induced calcium mobilization in different cell lines expressing human (hC3aR) or murine (mC3aR) C3a receptors. Data sourced from medchemexpress.com. |
Activation of Downstream Signaling Cascades (e.g., ERK1/2 Phosphorylation)
Beyond calcium mobilization, the activation of C3aR by (Trp63,Trp64)-C3a (63-77) initiates further downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2). plos.orgnih.gov The activation of the ERK1/2 pathway is a critical event that links C3aR signaling to cellular processes such as gene expression, proliferation, and inflammation. frontiersin.org
C3a-induced ERK1/2 phosphorylation is typically rapid and transient, peaking within minutes of stimulation. plos.org Studies have shown this activation to be mediated through G protein-dependent mechanisms. In human mast cells, the response is completely blocked by pertussis toxin, indicating a crucial role for Gαi/o proteins in linking the receptor to the ERK1/2 cascade. plos.org The signaling route can involve G protein subunits activating upstream kinases like Ras and c-Raf, which in turn lead to the phosphorylation and activation of MEK, the kinase directly upstream of ERK1/2. nih.gov Interestingly, β-arrestins, which are recruited following receptor activation, can negatively regulate this G protein-mediated ERK1/2 phosphorylation. plos.orgplos.org
Identification of Key Ligand-Receptor Interfacial Residues for (Trp63,Trp64)-C3a (63-77)
The interaction between C3a-derived peptides and the C3aR is understood through a "two-site" binding model, which involves distinct regions of both the ligand and the receptor. biorxiv.orguva.es The C-terminal region of the agonist, which includes the highly conserved LGLAR sequence, is considered the primary "effector" site that engages with a binding pocket within the transmembrane (TM) helices of the receptor to trigger activation. uva.es As (Trp63,Trp64)-C3a (63-77) is a C-terminal peptide containing this motif, residues critical for binding the native C3a are also relevant for this synthetic analogue.
Site-directed mutagenesis and structural studies have identified several key amino acid residues on the C3aR that are crucial for this interaction. nih.govuva.esembopress.org These residues are located in the transmembrane domain and the extracellular loops.
| Receptor Residue | Location | Proposed Role in Interaction |
| His81 | Transmembrane Helix II | Contributes to the free energy of ligand binding. nih.gov |
| Lys96 | Transmembrane Helix III | Contributes to the free energy of ligand binding. nih.gov |
| Arg161 | Transmembrane Helix IV | Essential for ligand effector binding and/or signal coupling. nih.gov |
| Tyr174 | Second Extracellular Loop (ECL2) | Critical docking site; sulfation of this residue is essential for high-affinity C3a binding. embopress.orggenecards.org |
| Anionic Residues | Second Extracellular Loop (ECL2) | Form a secondary interaction site with the agonist. uva.es |
| Arg340 | Transmembrane Helix V | Essential for ligand effector binding and/or signal coupling. nih.gov |
| Asp417 | Transmembrane Helix VII | Essential for ligand effector binding and/or signal coupling. nih.gov |
| This table summarizes key amino acid residues of the C3a receptor that are critical for agonist binding and receptor activation. These residues form the binding pocket and interaction sites for C3a and its analogues. nih.govuva.esembopress.orggenecards.org |
Specifically, charged residues within the transmembrane helices, such as Arg161, Arg340, and Asp417, are indispensable for ligand binding and subsequent signal transduction. nih.gov Mutation of these residues to alanine (B10760859) completely abolishes ligand binding and calcium flux. nih.gov Furthermore, sulfation of Tyrosine 174 in the large second extracellular loop (ECL2) is critical for forming a high-affinity docking site for the C3a ligand. genecards.org The anionic nature of ECL2 is thought to form a secondary, non-effector binding site that helps to orient the cationic C-terminal tail of the agonist into the primary transmembrane binding pocket. uva.es
Biological Activities and Functional Studies of Trp63,trp64 C3a 63 77 in Pre Clinical Research Models
Modulation of Immune Cell Responses by (Trp63,Trp64)-C3a (63-77)
The C3a/C3aR axis is a significant modulator of both innate and adaptive immunity, influencing the movement, activation, and function of numerous immune cells. wikipedia.org As a potent C3aR agonist, (Trp63,Trp64)-C3a (63-77) is instrumental in studies investigating these immunomodulatory effects.
The directed migration of immune cells to sites of inflammation or to specific tissue niches is critical for a coordinated immune response. The C3a molecule is an established chemoattractant for several key immune cell types.
Eosinophils and Mast Cells: C3a is recognized as a chemotactic factor for both eosinophils and mast cells, guiding their recruitment to inflammatory sites. wikipedia.orgashpublications.org The activation of mast cells by C3a leads to the release of histamine (B1213489), which is also known to possess eosinophil chemotactic properties. msdvetmanual.comnih.gov While C5a is generally considered a more potent chemoattractant, C3a plays a distinct role in orchestrating the presence of these granulocytes. wikipedia.org
Hematopoietic Stem/Progenitor Cells (HSPCs): The C3a-C3aR axis plays a crucial role in the trafficking of HSPCs. While C3a does not appear to act as a direct chemoattractant for HSPCs, it significantly potentiates their chemotactic response to the chemokine CXCL12 (also known as SDF-1). lambris.comfrontiersin.org This sensitization enhances the migration of human CD34+ cells and committed myeloid, erythroid, and megakaryocytic progenitors. lambris.com Studies have shown that C3a priming enhances SDF-1-dependent trans-Matrigel migration and adhesion to VCAM-1, processes critical for the homing of HSPCs to the bone marrow. elsevier.eslambris.com Interestingly, some research suggests that C3a, C3a-desArg, and C4a can enhance CXCL12-mediated chemotaxis of HSPCs independently of the classical C3aR1 receptor, hinting at additional mechanisms of action. aai.org This function appears to be involved in the retention of HSPCs within the bone marrow, as blocking the C3aR can increase the mobilization of these cells into the periphery. ashpublications.org
Beyond chemotaxis, (Trp63,Trp64)-C3a (63-77) and its parent molecule C3a are potent activators of myeloid cells, triggering key effector functions.
Granulocytes: The synthetic analog (Trp63,Trp64)-C3a (63-77) has been shown to be a potent activator of human neutrophils, stimulating calcium (Ca2+) flux, a critical intracellular signal for activation. medchemexpress.com This activity is also observed in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, which express either the human or murine C3a receptor. medchemexpress.commedchemexpress.com Generally, C3a binding to its receptor on mast cells and basophils triggers their degranulation and the release of inflammatory mediators. wikipedia.org In eosinophils, C3a stimulation leads to degranulation and oxidative stress. karger.com
Table 1: Calcium Stimulating Efficacy of (Trp63,Trp64)-C3a (63-77) EC50 refers to the concentration of the peptide that provokes a response halfway between the baseline and maximum response.
| Cell Type | Receptor | EC50 Value (nM) | Reference |
|---|---|---|---|
| Human Neutrophils | Human C3aR | 9.5 | medchemexpress.com |
| RBL-2H3 Cells | Human C3aR (transfected) | 2.0 | medchemexpress.com |
| RBL-2H3 Cells | Murine C3aR (transfected) | 0.8 | medchemexpress.com |
Macrophages: C3a is a key regulator of macrophage differentiation and polarization. wikipedia.org Research has demonstrated that differentiating human macrophages in the presence of C3a impairs their polarization towards the alternative M2 phenotype, characterized by suppressed expression of markers like CD206, IL1Ra, and CCL22. nih.govresearchgate.net This effect is mediated, at least in part, through the ERK1/2 signaling pathway and subsequent repression of the nuclear receptor PPARγ. nih.gov Furthermore, macrophages treated with C3a during differentiation show a blunted inflammatory response to lipopolysaccharide (LPS), which is attributed to the downregulation of Toll-like receptor 4 (TLR4). nih.govresearchgate.net In mouse models of diet-induced obesity, the absence of C3aR was associated with a significant decrease in macrophage infiltration into adipose tissue, linking the C3a-C3aR axis to tissue inflammation. diabetesjournals.org
The C3a/C3aR axis also extends its influence to the adaptive immune system, modulating the activity of both T cells and NK cells.
T Cell Activity: C3a plays a multifaceted role in T cell biology. It can provide both costimulatory and survival signals to naive CD4+ T cells, promoting their proliferation. nih.govfrontiersin.org The C3aR is necessary for the generation of Th1 cells. wikipedia.org In mixed lymphocyte reactions, C3a and C5a produced by immune cells costimulate human T cell alloimmunity, and blocking their receptors inhibits T cell proliferation. nih.gov Conversely, C3a can also have suppressive functions; it has been shown to inhibit the generation of leukocyte inhibitory factor (LIF) by T lymphocytes stimulated with mitogens or antigens. rupress.org In some cancer models, systemic complement activation and elevated C3a levels are associated with tumor progression, and blocking the C3aR can enhance anti-tumor immunity by increasing the numbers of functional CD4+ and CD8+ T cells. aacrjournals.org
As a potent anaphylatoxin, C3a is a primary driver of the release of soluble factors that orchestrate the inflammatory response.
Vasoactive Mediators: A hallmark function of C3a is the induction of degranulation in mast cells and basophils. wikipedia.org This process releases pre-stored granules containing a variety of potent vasoactive mediators, most notably histamine. msdvetmanual.comfrontiersin.org The release of histamine leads to arteriolar dilation and a rapid increase in vascular permeability, facilitating the movement of plasma proteins and other immune cells from the bloodstream into the tissue. wikipedia.orgmsdvetmanual.com
Cytokine Secretion: The C3a/C3aR axis is a significant regulator of cytokine and chemokine production by various cell types. In human umbilical vein endothelial cells (HUVEC), C3a stimulation causes a strong upregulation of IL-8, IL-1β, and RANTES mRNA. nih.gov C3a also promotes the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα from monocytes and macrophages. karger.com However, the effect can be dualistic, as C3a has also been reported to inhibit the release of these same cytokines from LPS-primed peripheral blood mononuclear cells under certain conditions. karger.commdpi.com This highlights the complex, context-dependent regulatory role of C3a in fine-tuning the inflammatory milieu.
Antimicrobial Properties and Membrane Interactions of C3a-Derived Peptides
Beyond its role as an immune signaling molecule, C3a and peptides derived from its sequence possess direct antimicrobial activity, representing an important link between the complement system and antimicrobial peptides (AMPs). nih.gov
The antimicrobial function of C3a is primarily associated with its C-terminal region, the same region mimicked by analogs like (Trp63,Trp64)-C3a (63-77). researchgate.net
Mechanism of Action: C3a-derived peptides exert their bactericidal effects by directly interacting with and disrupting microbial membranes. aai.org The peptides' positive net charge facilitates binding to the negatively charged components of bacterial membranes. researchgate.netnih.gov Upon binding, these peptides can adopt an amphipathic α-helical conformation, which allows them to insert into and permeabilize the lipid bilayer, leading to membrane leakage and cell death. nih.govresearchgate.net The activity is dependent on a combination of a sufficiently high net positive charge and the propensity to form this amphipathic helical structure. researchgate.net
Spectrum of Activity: Analogs derived from the C-terminal region of C3a have demonstrated broad-spectrum antimicrobial activity. They are effective against both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus. researchgate.net Peptides with a moderate positive charge are active against Gram-negative species, while higher net charges (+6 to +7) and increased helicity confer enhanced activity against Gram-positive bacteria and also against fungi such as Candida albicans. researchgate.net This demonstrates that the structural features of C3a-derived peptides can be rationally designed to target specific classes of pathogens. researchgate.netaai.org
Table 2: Antimicrobial Activity of C3a-Derived Peptide Analogs Activity is based on findings from studies on various C-terminal C3a analogs designed to optimize antimicrobial properties.
| Microorganism | Type | Observed Activity | Key Peptide Characteristics for Activity | Reference |
|---|---|---|---|---|
| Escherichia coli | Gram-negative | Active | Amphipathicity, moderate positive charge | researchgate.net |
| Staphylococcus aureus | Gram-positive | Active | High net charge (+6 to +7), α-helical propensity | researchgate.net |
| Candida albicans | Fungus | Active | High net charge, α-helical propensity | researchgate.net |
Mechanisms of Microbial Membrane Disruption and Permeabilization
The antimicrobial action of C3a and its analogs, including (Trp63,Trp64)-C3a (63-77), is primarily attributed to their ability to compromise the integrity of microbial membranes. This process is driven by the peptide's physicochemical properties, such as its net positive charge and amphipathic nature, which facilitate interaction with the negatively charged components of bacterial cell walls. tandfonline.comujms.net
Studies on the parent molecule, C3a, have demonstrated that it can directly bind to bacterial surfaces and induce the formation of breaks or pores in the membrane. pnas.orglu.se This disruptive activity leads to increased membrane permeability, as evidenced by leakage of intracellular contents from liposomes, a model for cell membranes. lu.se Electron microscopy has visually confirmed morphological damage to bacteria such as P. aeruginosa following treatment with C3a peptides. pnas.org The initial electrostatic attraction between the cationic peptide and the anionic bacterial membrane is a critical first step, followed by insertion into the lipid bilayer, which ultimately leads to membrane destabilization and cell death. tandfonline.com
Peptide Design Strategies for Enhanced Antimicrobial Potency in C3a Analogs
The development of potent antimicrobial peptides from C3a has involved targeted modifications to its amino acid sequence, a strategy exemplified by (Trp63,Trp64)-C3a (63-77). A key approach has been to increase the peptide's net positive charge and its propensity to form an α-helical structure, both of which are crucial for antimicrobial efficacy.
Research has shown that enhancing the cationicity of C3a-derived peptides significantly boosts their activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The introduction of tryptophan residues, as seen in (Trp63,Trp64)-C3a (63-77), is a deliberate design choice. researchgate.net Tryptophan, with its bulky, hydrophobic side chain, can enhance the peptide's interaction with and insertion into the microbial membrane, thereby increasing its lytic capability. researchgate.net These structure-activity relationship studies have led to the creation of "superpotent" C3a analogs that are significantly more active than the natural C3a peptide. researchgate.net
Table 1: Design Strategies for Enhancing Antimicrobial Potency of C3a Analogs
| Design Strategy | Rationale | Observed Effect |
| Increased Net Positive Charge | Enhances electrostatic attraction to negatively charged bacterial membranes. | Increased bactericidal activity, particularly against Gram-positive bacteria. tandfonline.comujms.net |
| Increased α-Helicity | Promotes peptide insertion and pore formation in the membrane. | Correlates with higher antimicrobial potency. |
| Tryptophan Substitution | The bulky, hydrophobic side chain facilitates deeper membrane penetration. | Markedly enhanced potency of synthetic C3a peptides. researchgate.net |
| N-terminal Hydrophobic Groups | Increases overall hydrophobicity and membrane interaction. | Enhanced biological potency of C3a analogs. researchgate.net |
Vascular and Renal Physiological Effects Mediated by C3a Receptor Agonism
As a potent C3a receptor agonist, (Trp63,Trp64)-C3a (63-77) mimics the physiological effects of endogenous C3a, which include significant impacts on the vascular and renal systems.
Induction of Vasoconstriction in Vascular Tissue Models
In vivo studies have demonstrated that (Trp63,Trp64)-C3a (63-77) induces a rapid and transient hypertensive response when administered intravenously in rats, indicating a potent vasoconstrictive effect. pnas.orginnopep.com This action is a direct consequence of its agonistic activity at the C3a receptor, which is expressed on various cells within the vasculature, including smooth muscle cells and macrophages. kmcongress.commdpi.com The binding of the peptide to these receptors initiates intracellular signaling cascades that lead to smooth muscle contraction and a narrowing of blood vessels.
Role in Renal Tubular Epithelial Cell Responses and Associated Pathologies
The C3a receptor is highly expressed on renal epithelial cells in both human and murine kidneys. jci.org Activation of this receptor by agonists can trigger significant cellular responses that may contribute to renal pathologies. In vitro studies using a C3a receptor agonist on primary renal tubular epithelial cells have shown the induction of a pro-fibrotic response. This includes the upregulation of genes associated with fibrosis, suggesting a role for the C3a pathway in the progression of chronic kidney disease. frontiersin.org The tubular epithelium is not a passive target; it actively participates in inflammatory responses by producing various factors upon stimulation. jci.org
Involvement in Thromboxane A2 Pathways and Vascular Tone Regulation
Recent evidence has elucidated a key mechanism underlying C3a-mediated vasoconstriction: the involvement of the Thromboxane A2 (TxA2) pathway. kmcongress.commdpi.com TxA2 is a potent vasoconstrictor and platelet aggregator. nih.govtaylorandfrancis.com Studies have shown that C3a-induced vasoconstriction is mediated by the release of TxA2 from adventitial macrophages. kmcongress.com This indicates that C3a receptor activation on these immune cells triggers the synthesis and release of TxA2, which then acts on vascular smooth muscle cells to cause contraction. kmcongress.commdpi.com This link between the complement system and the eicosanoid pathway highlights a complex interplay in the regulation of vascular tone. The release of TxA2 has also been implicated in the cardiac effects of other complement anaphylatoxins like C5a, further supporting the role of this pathway in response to complement activation. nih.gov
Table 2: Summary of Biological Activities of (Trp63,Trp64)-C3a (63-77)
| Biological Activity | System/Cell Type | Mechanism/Effect |
| Antimicrobial | Bacteria (e.g., P. aeruginosa, S. aureus) | Disrupts and permeabilizes bacterial membranes. pnas.orglu.se |
| Vasoconstriction | Vascular Tissue | Induces a hypertensive response via C3a receptor agonism. pnas.orginnopep.com |
| Pro-fibrotic Response | Renal Tubular Epithelial Cells | Upregulates pro-fibrotic gene expression. frontiersin.org |
| Vascular Tone Regulation | Vasculature | Mediates vasoconstriction through the release of Thromboxane A2. kmcongress.commdpi.com |
Structure Activity Relationship Sar Studies of C3a Peptides and Trp63,trp64 C3a 63 77
Impact of Amino Acid Substitutions on C3a Peptide Receptor Binding and Efficacy
The biological activity of C3a is predominantly dictated by its C-terminal region, with the final five amino acids, Leu-Gly-Leu-Ala-Arg (LGLAR), being of paramount importance. Research has consistently shown that amino acid substitutions within this conserved pentapeptide lead to a substantial decrease in both receptor binding affinity and functional potency. nih.gov The C-terminal arginine (Arg77) is indispensable; its removal or replacement results in a near-complete loss of activity. Similarly, the tripeptide sequence Leu-Ala-Arg (LAR) has been identified as essential for receptor binding on human eosinophils. nih.gov
Conversely, modifications N-terminal to this core effector domain can dramatically enhance potency. A landmark study systematically explored substitutions in a 15-residue peptide corresponding to positions 63-77 of human C3a. The native sequence, R-S-K-K-Y-R-A-S-K-L-G-L-A-R, was modified to create a "superagonist" peptide, W-W-G-K-K-Y-R-A-S-K-L-G-L-A-R. nih.gov This analog, known as (Trp63,Trp64)-C3a (63-77) with an additional Ser64 to Gly substitution, exhibited a biological potency 12 to 15 times greater than that of the natural, full-length C3a molecule. nih.gov
The remarkable increase in activity is attributed to the introduction of two N-terminal tryptophan (Trp) residues. It is hypothesized that these bulky, hydrophobic residues create a secondary binding site on the peptide that interacts cooperatively with the C3a receptor, augmenting the primary interaction mediated by the C-terminal LGLAR motif. nih.gov This demonstrates that while the C-terminal sequence is essential for activation, the N-terminal portion of the peptide fragment can be modified to significantly modulate efficacy.
Table 1: Comparison of Native C3a Fragment with a Superagonist Analog
| Position | Native Human C3a (63-77) | Superagonist Analog | Impact of Substitution |
|---|---|---|---|
| 63 | Arginine (R) | Tryptophan (W) | Introduction of a bulky, hydrophobic residue. |
| 64 | Serine (S) | Tryptophan (W) | Introduction of a bulky, hydrophobic residue. |
| 65 | Lysine (K) | Glycine (G) | Substitution with a smaller, more flexible residue. |
| 66-77 | K-Y-R-A-S-K-L-G-L-A-R | K-Y-R-A-S-K-L-G-L-A-R | Conserved region maintained. |
| Relative Potency | 1x (Reference) | ~1200-1500% | Drastic increase in biological activity. nih.gov |
Influence of Peptide Length on the Biological Potency of C3a Fragments
The length of C-terminal C3a fragments is a critical factor influencing their biological potency. Studies have demonstrated that short synthetic peptides can effectively mimic the function of the 77-amino acid parent molecule, albeit often with lower efficiency. The minimal sequence required for activity must contain the essential C-terminal LGLAR motif.
Research comparing fragments of varying lengths has provided a clearer picture of this relationship. For instance, synthetic octapeptides corresponding to the C-terminal sequence C3a-(70-77) are capable of inducing biological effects, but their potency is significantly lower than that of full-length C3a. nih.gov Extending the peptide chain N-terminally can enhance activity. A 15-residue peptide, corresponding to C3a-(63-77), was used as the basis for the design of superpotent agonists, indicating that this length provides a robust scaffold for further modification. nih.gov The systematic search for an optimal peptide length was a key factor in the development of these highly potent analogs. nih.gov
Table 2: Effect of Peptide Length on C3aR Agonist Potency
| Peptide Fragment | Description | Relative Potency | Key Finding |
|---|---|---|---|
| C3a-(73-77) | C-terminal pentapeptide (LGLAR) | Low | Represents the core binding motif but insufficient for high potency. |
| C3a-(70-77) | C-terminal octapeptide | ~1-2% of C3a | Demonstrates that a short fragment can elicit specific C3a activity. |
| C3a-(63-77) Analog | 15-residue superagonist | ~1200-1500% of C3a | N-terminal extension allows for substitutions that dramatically increase potency. nih.gov |
Conformational Requirements for C3aR Agonism in Synthetic Analogs
The C-terminal region of the native C3a protein is characterized by its significant flexibility. nih.gov This inherent lack of a rigid structure appears to be crucial for its function. Structural studies of the C3aR in complex with its ligand have revealed that the C-terminal tail of C3a binds deep within the receptor's orthosteric pocket, adopting a distinct "hook-like" conformation. researchgate.net This induced-fit mechanism allows for critical interactions, including the formation of a salt bridge and hydrogen bonds by the terminal Arg77 with residues in the receptor. researchgate.net
Attempts to elucidate a specific "active" conformation by synthesizing conformationally constrained cyclic peptides have been met with limited success. The creation of cyclic disulfide-bridged C3a analogs resulted in molecules with very low biological activity (<0.1% of C3a), suggesting that the imposed constraints hindered the peptide from adopting the necessary conformation for effective receptor binding and activation. nih.gov The high potency of linear synthetic agonists, such as (Trp63,Trp64)-C3a (63-77), further supports the idea that a flexible C-terminus is advantageous. nih.gov These findings suggest that the ability of the peptide to adapt its conformation upon encountering the receptor is more important than possessing a pre-formed, rigid structure.
Computational Modeling and Molecular Dynamics Simulations of C3a Peptide-Receptor Complexes
Computational approaches have become invaluable tools for understanding the interactions between C3a peptides and the C3aR, as well as for the rational design of new ligands. nih.govnih.gov Before high-resolution structures of the receptor were available, molecular dynamics (MD) simulations were employed to investigate the conformational landscape of C3a and its C-terminal fragments. nih.govnih.gov These simulations provided insights into the inherent flexibility of the C-terminus and helped generate structural templates for de novo peptide design. nih.gov
These computational design frameworks use algorithms to predict amino acid sequences that are energetically favorable for a given three-dimensional structure, allowing for the design of novel agonists and antagonists. nih.gov The development of potent agonists was achieved using such a two-stage framework that first generates low-energy sequences and then ranks them based on their predicted ability to adopt the target fold. nih.govnih.gov
The recent publication of cryo-electron microscopy (cryo-EM) structures of the C3a-C3aR complex provides an unprecedented, high-resolution template for future computational work. researchgate.net These structures confirm the binding mode of the C-terminal tail and reveal specific intermolecular interactions at an atomic level. Future MD simulations and docking studies based on these experimental structures will enable more precise modeling of peptide-receptor dynamics, facilitating the design of next-generation C3aR modulators with improved potency and selectivity.
Advanced Research Methodologies and Future Directions for Trp63,trp64 C3a 63 77 Research
In Vitro Functional Assays for C3aR Agonism and Downstream Signaling
A variety of in vitro functional assays are employed to characterize the C3aR agonism of (Trp63,Trp64)-C3a (63-77) and elucidate the subsequent downstream signaling events. These assays are crucial for quantifying the peptide's potency and efficacy and for understanding the cellular responses it triggers.
One of the primary methods to assess C3aR activation is the measurement of intracellular calcium mobilization. medchemexpress.com Upon agonist binding, the G-protein coupled C3aR activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent release of calcium from intracellular stores. This transient increase in cytosolic calcium can be monitored using fluorescent calcium indicators in various cell types, including human neutrophils and C3aR-transfected rat basophilic leukemia (RBL-2H3) cells. medchemexpress.commedchemexpress.com Studies have shown that (Trp63,Trp64)-C3a (63-77) stimulates calcium influx in these cells with high efficacy. medchemexpress.commedchemexpress.com
Downstream signaling pathways activated by C3aR engagement can be investigated through various molecular biology techniques. For instance, the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, is a known consequence of C3aR signaling. researchgate.netnih.gov Western blotting can be utilized to detect the phosphorylation and thus activation of ERK and other kinases in response to stimulation with (Trp63,Trp64)-C3a (63-77). Furthermore, gene expression changes induced by the peptide can be analyzed using quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of downstream target genes, such as those encoding inflammatory cytokines and chemokines like IL-6 and Ccl2. nih.govnih.govmdpi.com In primary tubular epithelial cells, treatment with a C3a receptor agonist has been shown to induce the transcription of C3, Ccl2, and Il6 mRNA. nih.govmdpi.com
Cellular degranulation is another important functional outcome of C3aR activation, particularly in mast cells and basophils. Assays that measure the release of granular contents, such as β-hexosaminidase, from C3aR-expressing cell lines like RBL-2H3, provide a quantitative measure of the peptide's ability to induce this pro-inflammatory response. anaspec.comprobechem.com (Trp63,Trp64)-C3a (63-77) has been demonstrated to effectively induce degranulation in C3aR-transfected RBL-2H3 cells. anaspec.comprobechem.com
| Assay Type | Parameter Measured | Cell Types Used | Key Findings for (Trp63,Trp64)-C3a (63-77) |
| Calcium Mobilization | Intracellular Ca2+ concentration | Human neutrophils, RBL-2H3 cells | Potent stimulation of Ca2+ influx. medchemexpress.commedchemexpress.com |
| Western Blotting | Phosphorylation of signaling proteins (e.g., ERK) | Various C3aR-expressing cells | Activation of MAPK pathways. researchgate.netnih.gov |
| qRT-PCR | mRNA levels of target genes | Primary tubular epithelial cells | Induction of inflammatory gene expression (e.g., Ccl2, Il6). nih.govmdpi.com |
| Degranulation Assay | Release of granular enzymes (e.g., β-hexosaminidase) | RBL-2H3 cells | Induction of degranulation. anaspec.comprobechem.com |
Advanced Spectroscopic and Microscopic Techniques for Investigating Peptide-Membrane Interactions
The interaction of (Trp63,Trp64)-C3a (63-77) with the cell membrane is the initial and critical step for C3aR binding and activation. Advanced spectroscopic and microscopic techniques are indispensable for characterizing these interactions at a molecular level, providing insights into how the peptide approaches, binds to, and potentially alters the lipid bilayer.
Fluorescence spectroscopy is a powerful tool for studying peptide-membrane interactions. upenn.edu Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to measure the proximity and binding kinetics of fluorescently labeled peptides to lipid vesicles or cell membranes. upenn.edu Fluorescence Correlation Spectroscopy (FCS) can provide information on the diffusion dynamics of the peptide in the membrane, revealing details about its association with lipid domains. upenn.edu
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, offers high-resolution structural information about peptides when they are embedded in a membrane-like environment. nih.gov This technique can determine the secondary structure, orientation, and depth of insertion of the peptide within the lipid bilayer. nih.gov
Advanced microscopy techniques provide direct visualization of peptide-membrane interactions. Atomic Force Microscopy (AFM) can be used to image the topography of lipid bilayers and observe changes in membrane structure, such as the formation of pores or domains, induced by the peptide. nih.govmdpi.com Confocal Laser Scanning Microscopy (CLSM) and other super-resolution microscopy techniques allow for the visualization of fluorescently labeled peptides interacting with and localizing within the membranes of live cells or giant unilamellar vesicles (GUVs). nih.govacs.orgresearchgate.net
| Technique | Information Gained | Application to Peptide-Membrane Studies |
| Fluorescence Spectroscopy (FRET, FCS) | Binding kinetics, proximity, diffusion dynamics | Characterizing the association of the peptide with the membrane. upenn.edu |
| Nuclear Magnetic Resonance (NMR) | Secondary structure, orientation, insertion depth | Determining the peptide's conformation within the lipid bilayer. nih.gov |
| Atomic Force Microscopy (AFM) | Membrane topography, structural changes | Visualizing peptide-induced alterations in the membrane. nih.govmdpi.com |
| Confocal Laser Scanning Microscopy (CLSM) | Localization and distribution | Tracking the peptide's interaction with live cell membranes. nih.govacs.orgresearchgate.net |
Genetic and Molecular Approaches for C3aR Characterization (e.g., Site-Directed Mutagenesis, Receptor Internalization Studies)
Genetic and molecular approaches are fundamental to understanding the specific interactions between (Trp63,Trp64)-C3a (63-77) and the C3a receptor, as well as the subsequent cellular processing of the receptor-ligand complex.
Site-directed mutagenesis is a powerful technique used to identify key amino acid residues in the C3aR that are critical for ligand binding and receptor activation. neb.comnih.govnih.govidtdna.com By systematically replacing specific amino acids in the receptor, researchers can assess the impact of these mutations on the binding affinity and functional response to (Trp63,Trp64)-C3a (63-77). For example, studies have identified residues in the C-terminal region of the C3aR that are important for G-protein coupling and signal transduction. nih.gov Mutating these residues can help to map the binding pocket and understand the molecular determinants of agonism.
Receptor internalization is a crucial mechanism for regulating C3aR signaling. nih.gov Upon agonist binding, the C3aR is rapidly internalized from the cell surface, which serves to desensitize the cell to further stimulation. nih.gov This process can be studied using several techniques. Flow cytometry with fluorescently labeled antibodies against the C3aR can quantify the amount of receptor remaining on the cell surface after stimulation with (Trp63,Trp64)-C3a (63-77). nih.gov Confocal microscopy can be used to visualize the trafficking of fluorescently tagged receptors from the plasma membrane into intracellular compartments. frontiersin.org Studies have shown that C3a and its analogs induce rapid internalization of the C3aR on various cell types, including granulocytes and monocytes. nih.govresearchgate.net Interestingly, certain C-terminal serine and threonine residues of the C3aR have been implicated in influencing the efficiency of ligand-induced receptor internalization. nih.gov
| Approach | Purpose | Methodology | Key Insights |
| Site-Directed Mutagenesis | Identify critical residues for ligand binding and receptor activation | Systematically replacing amino acids in the C3aR. neb.comnih.govnih.govidtdna.com | Mapping the binding pocket and understanding the molecular basis of agonism. nih.gov |
| Receptor Internalization Studies | Investigate the regulation of C3aR signaling | Flow cytometry, confocal microscopy. nih.govfrontiersin.org | Agonist-induced internalization is a key desensitization mechanism. nih.gov |
Development of Novel Research Probes and Tools Based on (Trp63,Trp64)-C3a (63-77)
The well-characterized agonist activity of (Trp63,Trp64)-C3a (63-77) makes it an excellent scaffold for the development of novel research probes and tools to further investigate the C3aR. mskcc.orgnih.govoicr.on.ca These tools can be designed to have specific properties, such as fluorescence or biotinylation, to facilitate their use in a variety of experimental applications.
Fluorescently labeled analogs of (Trp63,Trp64)-C3a (63-77) can be synthesized by incorporating a fluorescent dye. These probes are invaluable for visualizing the C3aR in living cells and tissues using microscopy techniques. They can be used to track receptor localization, trafficking, and internalization in real-time.
Biotinylated versions of the peptide can be created to facilitate affinity-based applications. For example, biotinylated (Trp63,Trp64)-C3a (63-77) can be used to purify the C3aR from cell lysates through affinity chromatography. It can also be employed in pull-down assays to identify novel C3aR-interacting proteins.
Furthermore, radiolabeled derivatives of (Trp63,Trp64)-C3a (63-77) can be developed for use in radioligand binding assays to accurately quantify C3aR expression levels in different tissues and cell types. These probes can also be utilized for in vivo imaging techniques such as positron emission tomography (PET) to visualize C3aR distribution in whole organisms.
The development of such chemical probes is a significant undertaking but provides powerful tools for dissecting the biology of the C3aR with high precision. nih.govnih.gov
Emerging Research Frontiers and Unanswered Questions Regarding Modified C3a Analogs
Despite the significant progress made in understanding C3aR signaling through the use of analogs like (Trp63,Trp64)-C3a (63-77), several emerging research frontiers and unanswered questions remain.
One area of active investigation is the development of biased agonists. These are ligands that preferentially activate certain downstream signaling pathways over others. The development of biased agonists based on the (Trp63,Trp64)-C3a (63-77) scaffold could provide more refined tools to dissect the distinct physiological roles of different C3aR-mediated signaling cascades.
Another important question is how the local microenvironment influences the interaction of C3a analogs with the C3aR. The composition of the cell membrane, including its lipid and protein content, may modulate the binding and signaling of these peptides. Further research is needed to understand these context-dependent effects.
The potential for C3a analogs to have off-target effects is also a critical consideration. While (Trp63,Trp64)-C3a (63-77) is considered a selective C3aR agonist, comprehensive profiling against a broad range of other receptors and cellular targets is necessary to fully understand its specificity.
Finally, the therapeutic potential of modified C3a analogs remains an exciting area for future research. While agonists like (Trp63,Trp64)-C3a (63-77) are valuable research tools, the development of C3aR antagonists based on these structures could have therapeutic applications in inflammatory and autoimmune diseases where the C3a/C3aR axis is dysregulated. patsnap.comfrontiersin.org Conversely, stable and potent agonists could be beneficial in conditions where enhancing certain C3aR-mediated functions is desirable.
Q & A
Q. What structural modifications differentiate (Trp63,Trp64)-C3a (63-77) from native C3a, and how do they enhance bioactivity?
The peptide incorporates dual tryptophan substitutions (Trp63 and Trp64), which introduce hydrophobic interactions that strengthen binding to the C3a receptor's hydrophobic regions. This modification increases receptor affinity, resulting in 12–15 times greater bioactivity compared to native C3a. Structural analysis shows that the Trp-Trp motif stabilizes receptor interactions, enhancing downstream signaling such as Ca²⁺ flux .
Q. What purity and storage conditions are critical for maintaining (Trp63,Trp64)-C3a (63-77) stability in experiments?
The peptide should be stored at -80°C to -20°C in lyophilized form to prevent degradation. Purity standards (≥95% by HPLC) are essential to avoid confounding results from impurities. Salt forms (e.g., TFA, HCl) must be consistent across experiments to ensure reproducibility .
Q. What in vitro assays are commonly used to quantify (Trp63,Trp64)-C3a (63-77) activity?
Ca²⁺ flux assays in human neutrophils or RBL-2H3 cells expressing C3a receptors (hC3aR/mC3aR) are standard. EC₅₀ values (9.5 nM in neutrophils, 0.8–2.0 nM in RBL-2H3 cells) are measured using fluorescent indicators like Fura-2. Dose-response curves should include native C3a as a comparator .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity (e.g., 12–15 fold vs. EC₅₀ values) across studies?
Variability arises from differences in cell types, receptor density, and assay conditions (e.g., calcium buffer composition). Normalize receptor expression levels via qPCR or flow cytometry. Include internal controls (e.g., a reference agonist) and validate using orthogonal methods like β-hexosaminidase release assays in RBL cells .
Q. What experimental strategies validate the antagonistic mechanism of (Trp63,Trp64)-C3a (63-77)?
Competitive binding assays using radiolabeled C3a (³H or ¹²⁵I) can quantify receptor displacement. Pair this with functional assays (e.g., inhibition of C3a-induced chemotaxis) to confirm antagonism. Structural studies (NMR or cryo-EM) further elucidate binding interfaces between the peptide and receptor .
Q. How do researchers assess the peptide’s specificity for C3aR versus cross-reactivity with related receptors (e.g., C5aR)?
Use receptor knockout cell lines or siRNA-mediated C3aR knockdown to isolate signaling pathways. Cross-test in cells expressing C5aR or other GPCRs. Surface plasmon resonance (SPR) can measure binding kinetics to purified receptors, ensuring no off-target interactions .
Q. What computational approaches predict the peptide’s interaction dynamics with C3aR?
Molecular dynamics (MD) simulations of the peptide-receptor complex can map hydrophobic and electrostatic interactions. Docking algorithms (e.g., AutoDock Vina) identify critical residues (e.g., Arg⁶⁶, Lys⁶⁴) involved in binding. Validate predictions via alanine scanning mutagenesis of the receptor .
Methodological Considerations
Q. How should researchers optimize peptide solubility and stability in physiological buffers?
Solubilize the peptide in sterile PBS or HEPES (pH 7.4) with 0.1% BSA to prevent aggregation. Avoid repeated freeze-thaw cycles; aliquot working concentrations. Monitor stability via circular dichroism (CD) spectroscopy to confirm α-helical content, which correlates with activity .
Q. What in vivo models are appropriate for studying (Trp63,Trp64)-C3a (63-77) in inflammatory or immune contexts?
Use C3aR-transgenic mice or zebrafish models to assess immune cell recruitment and cytokine profiles (e.g., IL-6, TNF-α). Intravital microscopy can visualize neutrophil migration in real time. Compare results to C3aR knockout models to isolate peptide-specific effects .
Data Interpretation and Contradictions
Q. How do temporal dynamics of C3aR signaling influence experimental outcomes with this peptide?
The peptide’s superantagonist activity may exhibit time-dependent effects due to receptor internalization or desensitization. Perform time-course assays (0–60 minutes) to capture peak Ca²⁺ responses. Combine with phosphoproteomics to track downstream kinases (e.g., MAPK, PI3K) activated transiently .
Q. Why might EC₅₀ values vary between primary neutrophils and transfected RBL cells?
Primary cells express endogenous regulatory proteins (e.g., β-arrestins) that modulate receptor signaling. Transfected RBL cells often have overexpression artifacts. Use primary cells for physiological relevance and RBL lines for high-throughput screening. Normalize data to receptor density via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
